N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide
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Overview
Description
N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro-3-methylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds such as 4-(methylthio)phenyl n-(3-chloro-4-methylphenyl)carbamate and 4-Chloro-3-methylphenol are used in chemical synthesis and as disinfectants respectively, suggesting that the compound might interact with bacterial cells or enzymes.
Biochemical Pathways
Similar compounds are known to interfere with bacterial cell wall synthesis or protein synthesis , which could potentially lead to cell death.
Result of Action
If it acts similarly to related compounds, it may lead to the disruption of bacterial cell walls or inhibition of protein synthesis , resulting in bacterial cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide typically involves the reaction of 4-chloro-3-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of solvents such as dichloromethane or toluene can facilitate the dissolution of reactants and improve the reaction kinetics. Additionally, purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on bacterial cell walls.
Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-chloro-3-methylphenyl methacrylate: Used in the production of polymers and nanofibers.
4-chloro-3,5-dimethylphenol:
Uniqueness
N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a chloro-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJMGFQSTPBMGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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